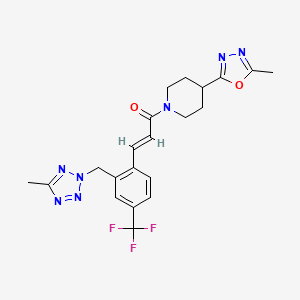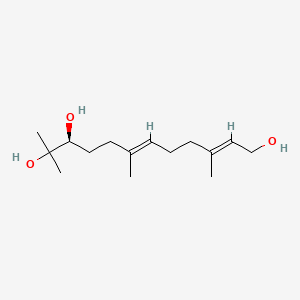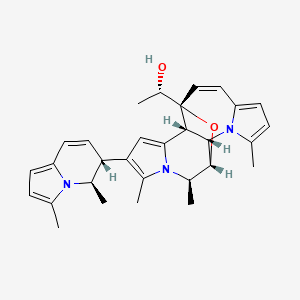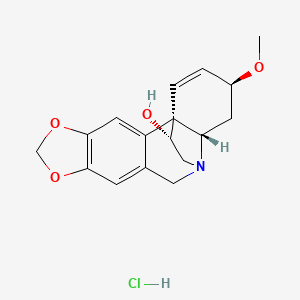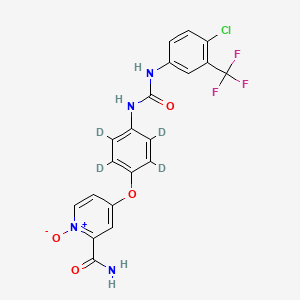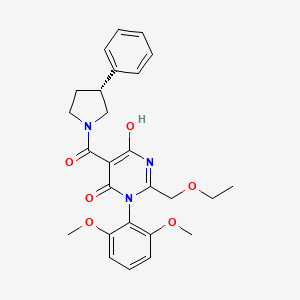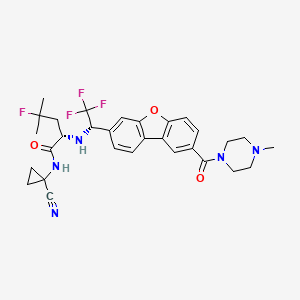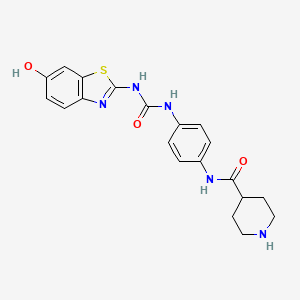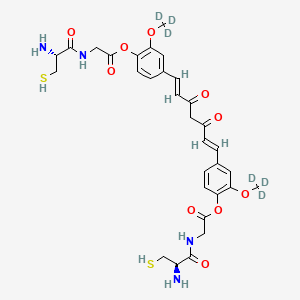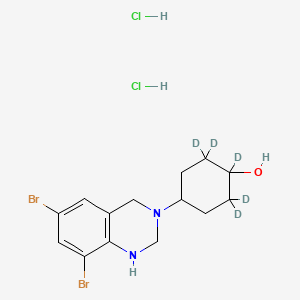![molecular formula C26H24NNa2O10P B12418468 disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate](/img/structure/B12418468.png)
disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore with significant bioactivity effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy groups to form hydroxyl groups.
Reduction: Reduction reactions can alter the benzoyl moiety.
Substitution: Substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
Disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s bioactivity makes it valuable for investigating cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes and proteins.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate involves its interaction with molecular targets such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl phosphate: Shares a similar structure but differs in the core scaffold.
2,2’-dihydroxy-4,4’-dimethoxybenzophenone-5,5’-disodium sulfonate: Contains similar functional groups but has different biological activities.
Uniqueness
Disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate is unique due to its specific combination of functional groups and its ability to target multiple molecular pathways, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C26H24NNa2O10P |
|---|---|
Poids moléculaire |
587.4 g/mol |
Nom IUPAC |
disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate |
InChI |
InChI=1S/C26H26NO10P.2Na/c1-32-16-7-8-17-18(13-16)27-24(14-6-9-19(33-2)20(10-14)37-38(29,30)31)23(17)25(28)15-11-21(34-3)26(36-5)22(12-15)35-4;;/h6-13,27H,1-5H3,(H2,29,30,31);;/q;2*+1/p-2 |
Clé InChI |
GQIZTUAJGVBAFG-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



